5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide
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Overview
Description
“5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of diphenyl groups and a prop-2-en-1-yl substituent, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Prop-2-en-1-yl Group: This can be done through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would require consultation with industrial chemistry sources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions may target the triazine ring or the carboxamide group.
Substitution: Substitution reactions can occur at the aromatic rings or the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of polymers or advanced materials.
Biology
Biological Activity: Investigation into potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different substituents.
2,4,6-Triphenyl-1,3,5-triazine: A triazine compound with phenyl groups at different positions.
Properties
CAS No. |
90331-44-5 |
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Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,6-diphenyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O/c1-2-13-20-19(24)18-21-16(14-9-5-3-6-10-14)17(22-23-18)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,24) |
InChI Key |
XQXHOUBCUGLWET-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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